molecular formula C6H8N2O3 B11920359 Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B11920359
M. Wt: 156.14 g/mol
InChI Key: CVARPBGIVNJFOW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative . The reaction typically requires heating and can be carried out in solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyrazole ring can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-pyrazole-4-carboxylate: Similar in structure but lacks the hydroxyl group.

    Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate: Similar but with the hydroxyl group at a different position.

    Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate: Another isomer with the hydroxyl group at the 5-position.

Uniqueness

Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and biological activity. This positioning allows for distinct interactions with molecular targets, making it valuable in various applications .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 4-hydroxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)5-4(9)3-7-8-5/h3,9H,2H2,1H3,(H,7,8)

InChI Key

CVARPBGIVNJFOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NN1)O

Origin of Product

United States

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